Litophynin A
Description
Litophynin A is a eunicellin-type diterpenoid predominantly isolated from marine soft corals of the genus Litophyton and related species (e.g., Cladiella krempfi, Nephthea sp.). Eunicellins are characterized by a tricyclic scaffold containing a fused 6/10/6 ring system, often substituted with hydroxyl, acetyl, or ester groups . This compound exhibits moderate cytotoxicity against cancer cell lines, such as HL-60 human promyelocytic leukemia cells, with IC₅₀ values in the micromolar range . Its molecular formula (C₂₄H₃₆O₅) and structural features, including ester and carbonyl functionalities, have been elucidated via NMR (¹H, ¹³C, COSY, HMBC) and HRFABMS analyses .
Properties
CAS No. |
112500-87-5 |
|---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
[(6R,7R,12Z)-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadec-12-en-9-yl] butanoate |
InChI |
InChI=1S/C24H38O3/c1-7-9-20(25)27-24(6)13-8-10-16(4)14-19-21-17(5)11-12-18(15(2)3)22(21)23(24)26-19/h10,15,18-19,21-23H,5,7-9,11-14H2,1-4,6H3/b16-10-/t18-,19?,21?,22-,23?,24?/m1/s1 |
InChI Key |
LKOJWHNRHCEXFU-WCLKDHLOSA-N |
SMILES |
CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CCC3=C)C(C)C)C)C |
Isomeric SMILES |
CCCC(=O)OC1(CC/C=C(\CC2C3[C@H](C1O2)[C@H](CCC3=C)C(C)C)/C)C |
Canonical SMILES |
CCCC(=O)OC1(CCC=C(CC2C3C(C1O2)C(CCC3=C)C(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Litophynin A; (-)-Litophynin A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Structural Variations
- Core Modifications : this compound shares the tricyclic eunicellin backbone with Litophynins C, E, and F. However, Litophynin K diverges with a sodium carboxylate group, altering its polarity and solubility .
- Substituents : Acetylation is a common modification; Litophynin I diacetate contains two acetyl groups, enhancing its lipophilicity compared to this compound . Litophynin E features a butyryl group at C-8, which may influence its binding to cellular targets .
Source-Specific Diversity
- Nephthea sp. corals produce Litophynin C and Pacificin H, which are structurally simpler than this compound, lacking complex esterifications .
- Cladiella sp. corals yield highly acetylated derivatives (e.g., Litophynin I diacetate), indicating species-specific biosynthetic pathways .
Research Implications
For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
